molecular formula C20H17NO6 B2591764 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919862-88-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2591764
CAS No.: 919862-88-7
M. Wt: 367.357
InChI Key: ZEFGOVCWQUMXEF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a complex organic compound that features a benzodioxin ring fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a reaction with ethylene glycol under acidic conditions.

    Synthesis of the Chromenone Structure: The chromenone moiety can be synthesized from salicylaldehyde and acetic anhydride in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzodioxin and chromenone structures via an amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which could affect its biological activity and chemical reactivity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

The presence of both the benzodioxin and chromenone structures in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide makes it unique. The methoxy group can influence its electronic properties and interactions with biological targets, potentially leading to distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-14-3-4-15-12(9-20(23)27-17(15)11-14)8-19(22)21-13-2-5-16-18(10-13)26-7-6-25-16/h2-5,9-11H,6-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFGOVCWQUMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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